3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
Overview
Description
3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C26H24O4 and a molecular weight of 400.479 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions, purification techniques, and cost-effective reagent selection, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated chromen-2-one derivatives.
Scientific Research Applications
3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research explores its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the biological or chemical context. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. In chemical reactions, its reactivity is influenced by the electronic and steric properties of its functional groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one include other chromen-2-one derivatives, such as:
- 3-benzyl-7-(cinnamyloxy)-4,8-dimethyl-2H-chromen-2-one
- 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
3-benzyl-7-[(4-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-17-22-13-14-24(29-16-20-9-11-21(28-3)12-10-20)18(2)25(22)30-26(27)23(17)15-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJZPIXEAYPWKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)OC)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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